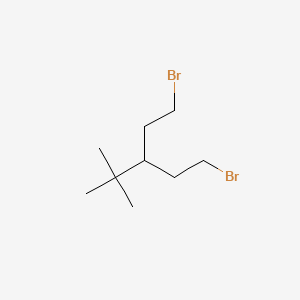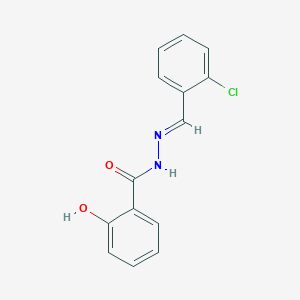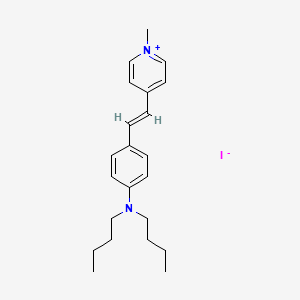
(S)-N-(Naphthalen-2-yl)pyrrolidine-2-carboxamide hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(2-Naftil)pirrolidina-2-carboxamida bromhidrato es un compuesto químico que ha despertado interés en diversos campos de la investigación científica
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-N-(2-Naftil)pirrolidina-2-carboxamida bromhidrato típicamente implica la reacción de 2-naftilamina con ácido pirrolidina-2-carboxílico bajo condiciones específicas. La reacción se lleva a cabo a menudo en presencia de un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida. El producto resultante se trata luego con ácido bromhídrico para obtener la forma de sal de bromhidrato.
Métodos de producción industrial
En un entorno industrial, la producción de (S)-N-(2-Naftil)pirrolidina-2-carboxamida bromhidrato puede implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. El uso de reactivos de alta pureza y medidas estrictas de control de calidad garantiza la consistencia y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-N-(2-Naftil)pirrolidina-2-carboxamida bromhidrato experimenta varias reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de naftaleno.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como haluros o aminas en presencia de un catalizador adecuado.
Principales productos formados
Oxidación: Derivados oxidados del anillo de naftaleno.
Reducción: Formas reducidas del grupo amida.
Sustitución: Derivados de naftaleno sustituidos.
Aplicaciones Científicas De Investigación
(S)-N-(2-Naftil)pirrolidina-2-carboxamida bromhidrato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y analgésicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (S)-N-(2-Naftil)pirrolidina-2-carboxamida bromhidrato implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- (S)-N-(1-Naftil)pirrolidina-2-carboxamida
- ®-N-(2-Naftil)pirrolidina-2-carboxamida
- (S)-N-(Fenil)pirrolidina-2-carboxamida
Unicidad
(S)-N-(2-Naftil)pirrolidina-2-carboxamida bromhidrato es único debido a su estereoquímica específica y la presencia de ambos anillos de naftaleno y pirrolidina. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Número CAS |
97216-17-6 |
|---|---|
Fórmula molecular |
C15H17BrN2O |
Peso molecular |
321.21 g/mol |
Nombre IUPAC |
(2S)-N-naphthalen-2-ylpyrrolidine-2-carboxamide;hydrobromide |
InChI |
InChI=1S/C15H16N2O.BrH/c18-15(14-6-3-9-16-14)17-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14,16H,3,6,9H2,(H,17,18);1H/t14-;/m0./s1 |
Clave InChI |
FANPRXOKXYXAGT-UQKRIMTDSA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Br |
SMILES canónico |
C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-[2-(Benzylideneamino)phenyl]phenyl]-1-phenyl-methanimine](/img/structure/B11943966.png)
![2,13-diphenyl-1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-4,6,8,15,17,19-hexaene](/img/structure/B11943980.png)


![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)

![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)
![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)


